Phenylmalonic Acid Diethylamide
Description
Phenylmalonic acid diethylamide (PMDA) is a synthetic organic compound derived from phenylmalonic acid, where the hydroxyl groups of the malonic acid moiety are replaced with diethylamide groups. For instance, phenylmalonic acid derivatives are intermediates in oxidative degradation pathways (e.g., tropine to phenylmalonic acid during atropine oxidation) , and their diethylamide counterparts may share synthetic routes with other malonic acid-based compounds via Friedel-Crafts acylation or similar methods .
Properties
Molecular Formula |
C13H17NO3 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
3-(diethylamino)-3-oxo-2-phenylpropanoic acid |
InChI |
InChI=1S/C13H17NO3/c1-3-14(4-2)12(15)11(13(16)17)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3,(H,16,17) |
InChI Key |
GSZXKXUKCKLZGI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C(C1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Lysergic Acid Diethylamide (LSD)
- Structural Differences :
LSD features an ergoline backbone with a diethylamide group at position 6. In contrast, PMDA lacks the polycyclic ergoline structure, instead comprising a phenyl group attached to a malonic acid diethylamide core. This difference significantly alters receptor binding profiles. - Pharmacological Effects: LSD is a potent 5-HT2A receptor agonist with hallucinogenic effects (~100–200 µg doses) , whereas PMDA’s activity remains uncharacterized.
- Metabolism: LSD undergoes hepatic metabolism via cytochrome P450 enzymes, producing inactive metabolites like 2-oxo-3-hydroxy-LSD . PMDA’s metabolic fate is unknown but may involve hydrolysis to phenylmalonic acid, as seen in related esters .
Table 1: Key Properties of PMDA vs. LSD
*PMDA molecular weight estimated from phenylmalonic acid (C9H8O4) + 2 diethylamide groups (C4H10N).
Psilocybin and Psilocin
- Structural Similarities :
Psilocybin (4-phosphoryloxy-DMT) and its active metabolite psilocin share a tryptamine backbone, unlike PMDA’s malonic acid-derived structure. Both classes, however, feature nitrogen-containing moieties that influence receptor interactions. - Functional Contrasts :
Psilocybin/psilocin primarily target 5-HT2A/1A receptors, inducing psychedelic effects at 10–25 mg doses . PMDA’s lack of an indole or tryptamine group suggests divergent mechanisms.
Lisuride
- Structural Overlap: Lisuride, a non-hallucinogenic ergot derivative, shares a diethylamide group with LSD but differs in the orientation of its amide linker, reducing 5-HT2A affinity . PMDA’s simpler structure may lack the conformational flexibility required for serotonergic activity.
1cP-LSD and 1V-LSD (LSD Derivatives)
- Modifications and Effects: These LSD analogs (e.g., 1-cyclopropanoyl-LSD, 1-valeroyl-LSD) feature acyl modifications to the ergoline core, prolonging duration or altering potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
